3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride
Description
3-{[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride is a piperidine derivative featuring a methyltetrazolethio moiety linked via a methyl bridge. The compound’s molecular formula is C₈H₁₅N₅S·HCl, with a molecular weight of 249.76 g/mol (free base: 213.31 g/mol, ). The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
Molecular Formula |
C8H16ClN5S |
|---|---|
Molecular Weight |
249.77 g/mol |
IUPAC Name |
3-[(1-methyltetrazol-5-yl)sulfanylmethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C8H15N5S.ClH/c1-13-8(10-11-12-13)14-6-7-3-2-4-9-5-7;/h7,9H,2-6H2,1H3;1H |
InChI Key |
RVYLDQKNFQSOBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC2CCCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of azides with alkynes. This method is efficient and yields high purity products.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the tetrazole derivative with a suitable thiol compound under mild conditions.
Formation of the Piperidine Derivative: The piperidine ring is synthesized separately and then coupled with the tetrazole-sulfanyl intermediate using standard coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The sulfanyl group may also participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Heterocyclic Substitution: Tetrazole vs. Oxadiazole Derivatives
- 3-{3-[(Methylsulfonyl)Methyl]-1,2,4-Oxadiazol-5-yl}Piperidine Hydrochloride This analog replaces the tetrazole with a 1,2,4-oxadiazole ring and introduces a methylsulfonyl group. The sulfonyl group may enhance oxidative stability but could hinder passive diffusion .
- 4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Piperidine Hydrochloride
Here, the oxadiazole is substituted with a 4-methylphenyl group, increasing lipophilicity. This modification might improve CNS penetration but reduce solubility in polar solvents. Compared to the main compound’s tetrazole, the aromatic substitution could enhance receptor affinity for hydrophobic binding pockets .
Key Data:
Chain Length and Substituent Variations
- (4-Chlorophenyl)MethylAmine Hydrochloride This compound extends the methyl bridge to a propyl chain and introduces a 4-chlorophenylamine group. The chlorophenyl group adds steric bulk and electron-withdrawing effects, which could enhance target selectivity but reduce solubility .
Piperidine-Based Pharmaceuticals: Paroxetine Hydrochloride
Paroxetine hydrochloride (C₁₉H₂₀FNO₃·HCl), a selective serotonin reuptake inhibitor (SSRI), shares the piperidine core but incorporates fluorophenyl and benzodioxol groups. While the main compound’s tetrazolethio group targets different pathways (e.g., enzyme inhibition), paroxetine’s bulky substituents optimize serotonin transporter binding. This highlights how piperidine derivatives can diverge in therapeutic applications based on substituent design .
Free Base vs. Hydrochloride Salt
The free base 4-{[(1-Methyl-1H-tetrazol-5-yl)Sulfanyl]Methyl}Piperidine (CAS 1248942-90-6) has a molecular weight of 213.31 g/mol. Conversion to the hydrochloride salt increases polarity, enhancing solubility in biological fluids—critical for oral or injectable formulations. The salt form also improves crystallinity, aiding in structural characterization via techniques like X-ray diffraction (supported by SHELX and ORTEP software ).
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